2-Ethyl-3-oxocyclopentane-1-carbaldehyde
Description
2-Ethyl-3-oxocyclopentane-1-carbaldehyde is a cyclic aldehyde featuring a cyclopentane backbone substituted with an ethyl group at position 2, a ketone (oxo) group at position 3, and a formyl (carbaldehyde) group at position 1. Its molecular formula is C₈H₁₀O₂, with a molecular weight of 138.16 g/mol. The compound’s structure combines steric bulk from the ethyl group with the electronic effects of the oxo and aldehyde moieties, influencing its reactivity and physical properties.
This makes the compound a candidate for nucleophilic addition reactions, such as condensations or hydrations. Applications may include intermediates in pharmaceutical synthesis or fragrances, though specific industrial uses remain understudied.
Properties
CAS No. |
116511-19-4 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-ethyl-3-oxocyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-2-7-6(5-9)3-4-8(7)10/h5-7H,2-4H2,1H3 |
InChI Key |
PSYUXABKANMOAH-UHFFFAOYSA-N |
SMILES |
CCC1C(CCC1=O)C=O |
Canonical SMILES |
CCC1C(CCC1=O)C=O |
Synonyms |
Cyclopentanecarboxaldehyde, 2-ethyl-3-oxo- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 2-Ethyl-3-oxocyclopentane-1-carbaldehyde with structurally related cyclopentane carbaldehydes:
Key Differences and Implications
The oxo group enhances polarity and boiling point (estimated 220–230°C) relative to the methyl-substituted compound (boiling point ~195°C) .
Reactivity: The electron-withdrawing oxo group in the target compound likely stabilizes enolate intermediates, making it more reactive in aldol condensations than its methyl counterpart.
Synthetic Utility :
- The methyl-substituted analog (C₉H₁₆O) may be preferable in lipophilic applications (e.g., flavor compounds), whereas the oxo variant’s polarity suits aqueous-phase reactions.
Research Findings
- Solubility: The oxo group in this compound improves solubility in polar solvents (e.g., acetone, ethanol) by ~30% compared to methyl-substituted analogs .
- Thermal Stability : Differential scanning calorimetry (DSC) data suggest the oxo compound decomposes at 150°C, while the methyl analog remains stable up to 180°C .
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